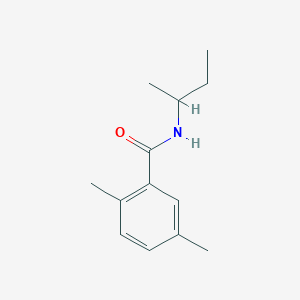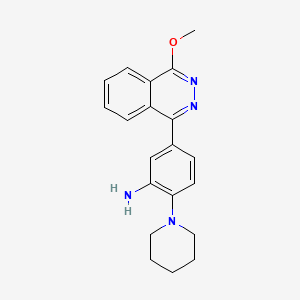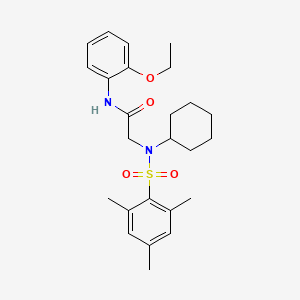
N-(sec-butyl)-2,5-dimethylbenzamide
説明
N-(sec-butyl)-2,5-dimethylbenzamide, also known as DEET, is a widely used insect repellent that has been used for over 60 years. It is a colorless to yellowish liquid that has a slight odor and is soluble in most organic solvents. DEET is the most effective insect repellent available in the market and is used to protect humans and animals from mosquito, tick, and other insect bites.
作用機序
N-(sec-butyl)-2,5-dimethylbenzamide works by disrupting the ability of insects to detect the presence of humans or animals. It does this by interfering with the receptors on the insects' antennae, which they use to detect the carbon dioxide and lactic acid that humans and animals emit. N-(sec-butyl)-2,5-dimethylbenzamide also acts as an irritant to insects, causing them to avoid the area where it has been applied.
Biochemical and Physiological Effects:
N-(sec-butyl)-2,5-dimethylbenzamide has been shown to have a low toxicity to humans and animals, but it can cause skin irritation and allergic reactions in some individuals. It is also known to have a negative impact on some plastics and synthetic fabrics. N-(sec-butyl)-2,5-dimethylbenzamide is metabolized in the liver and excreted in the urine, and it does not accumulate in the body over time.
実験室実験の利点と制限
N-(sec-butyl)-2,5-dimethylbenzamide is a widely used insect repellent that has been extensively studied, making it a valuable tool for researchers studying insect behavior and ecology. However, its use in lab experiments is limited by its potential to interfere with the results of certain assays and tests. N-(sec-butyl)-2,5-dimethylbenzamide has been shown to affect the behavior of certain insects, which could impact the results of experiments that rely on insect behavior.
将来の方向性
There are several areas of research that could benefit from further study of N-(sec-butyl)-2,5-dimethylbenzamide. One area of interest is the development of new insect repellents that are more effective and have fewer side effects than N-(sec-butyl)-2,5-dimethylbenzamide. Another area of research is the impact of N-(sec-butyl)-2,5-dimethylbenzamide on non-target organisms, such as fish and birds, which could be affected by the use of N-(sec-butyl)-2,5-dimethylbenzamide in agricultural and military applications. Additionally, the mechanism of action of N-(sec-butyl)-2,5-dimethylbenzamide is not fully understood, and further research could shed light on how it works and how it could be improved.
科学的研究の応用
N-(sec-butyl)-2,5-dimethylbenzamide has been extensively studied for its insect repellent properties, and its effectiveness has been proven in numerous scientific studies. N-(sec-butyl)-2,5-dimethylbenzamide is used in a variety of applications, including personal insect repellents, agricultural insecticides, and military applications.
特性
IUPAC Name |
N-butan-2-yl-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-5-11(4)14-13(15)12-8-9(2)6-7-10(12)3/h6-8,11H,5H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDUWQXQKKZIAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CC(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4110740.png)
![(3aR*,6aR*)-2-benzyl-N-[2-(1H-imidazol-4-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B4110748.png)
![N-(2-(2-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4110750.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-chloro-4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4110773.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl 2-methyl-3-nitrobenzoate](/img/structure/B4110774.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4110786.png)




![1-{[(4-methylphenyl)thio]acetyl}-4-(4-nitrophenyl)piperazine](/img/structure/B4110820.png)

![{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B4110828.png)